molecular formula C11H14FN B2817413 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 209336-49-2

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline

Katalognummer: B2817413
CAS-Nummer: 209336-49-2
Molekulargewicht: 179.238
InChI-Schlüssel: XQSXTMUEVFFMQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS number 209336-49-2 and a molecular formula of C11H14FN . It has a molecular weight of 179.23 . This compound is a fluorinated derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structure frequently explored in medicinal chemistry for its diverse biological potential . Researchers are particularly interested in THQ analogs for their pharmacological properties; for instance, a closely related compound, this compound (designated MC4), has been the subject of ocular pharmacokinetic and pharmacodynamic studies, demonstrating effects on intraocular pressure in animal models . The presence of the fluorine atom and the ethyl substitution on the nitrogen atom are key structural features that can significantly influence the molecule's electronic properties, lipophilicity, and biological activity, making it a valuable building block in drug discovery and development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Proper handling procedures should be followed. Recommended storage is sealed in a dry environment at room temperature .

Eigenschaften

IUPAC Name

1-ethyl-6-fluoro-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSXTMUEVFFMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl halides in the presence of a base, followed by fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline has been investigated for several applications:

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. It disrupts bacterial cell membranes and inhibits essential metabolic pathways. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This is facilitated through the activation of caspases and modulation of key signaling pathways such as the PI3K/Akt pathway .
  • Ocular Hypotensive Effects : Notably, derivatives of this compound have shown promise in reducing intraocular pressure (IOP) in rabbit models. One derivative demonstrated a 33% reduction in IOP, indicating potential therapeutic applications for glaucoma treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes, potentially inhibiting their activity and disrupting metabolic processes within pathogens or cancer cells.
  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Oxidative Stress Modulation : By reducing oxidative stress markers, it can protect cells from damage and promote survival under adverse conditions .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialDisrupts cell membranes; inhibits metabolic pathways
AnticancerInduces apoptosis; activates caspases
Ocular HypotensiveReduces IOP; penetrates cornea effectively
NeuroprotectiveInhibits neuroinflammation; protects neuronal cells

Case Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, the antibacterial activity of this compound was evaluated against standard bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The compound demonstrated high efficacy in vitro against these strains .

Case Study 2: Ocular Hypotensive Effects

A notable study explored the ocular hypotensive effects of derivatives of this compound in vivo using rabbit models. The most effective derivative showed significant reductions in IOP after topical administration. This finding suggests potential applications in treating glaucoma .

Wirkmechanismus

The mechanism of action of 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

MC4 belongs to a series of 1-ethyl-substituted tetrahydroquinoline derivatives (MC1–MC4) synthesized to explore structure-activity relationships. Key analogs include:

Compound Substituents % IOP Reduction Significance
MC1 N-Ethyl-1,4-benzoxazine 4.8% Inactive; used as a negative control
MC2 6-Hydroxymethyl 14% Moderate activity; lower solubility (pH 7.4) and higher log D limit uptake
MC3 6-Fluoro, 2-Methyl 4.5% Inactive; steric hindrance from 2-methyl group reduces target binding
MC4 6-Fluoro 33% Most potent; optimal solubility (1.2 mg/mL at pH 7.4) and log D (2.1)

MC4’s fluorine atom enhances electron-withdrawing effects, improving receptor interactions, while the absence of bulky groups (e.g., 2-methyl in MC3) ensures unhindered binding .

Physicochemical Properties

MC4’s superiority is linked to its physicochemical profile compared to analogs:

Property MC4 MC1 MC2 MC3
Solubility (pH 7.4) 1.2 mg/mL 0.8 mg/mL 0.5 mg/mL 0.7 mg/mL
log D (octanol/water) 2.1 1.8 3.0 2.5
pKa 8.9 9.2 8.7 9.0

MC4’s balanced log D ensures efficient partitioning through lipophilic corneal layers, while its moderate pKa (8.9) facilitates ionization-dependent absorption .

Pharmacokinetic (PK) and Pharmacodynamic (PD) Comparisons

In ocular PK studies, MC4 exhibited superior tissue penetration compared to MC1:

Tissue MC4 Concentration (ng/g) MC1 Concentration (ng/g)
Cornea 450 ± 120 210 ± 75
Iris-Ciliary Body 320 ± 90 95 ± 30
Aqueous Humor 150 ± 40 45 ± 15

MC4’s elimination rate constant (k = 0.012 min⁻¹) and mean residence time (39.6 min) support sustained action . A three-compartment PK-PD model linked aqueous humor concentrations to IOP reduction, with an EC₅₀ of 85 ng/mL .

Comparison with Other Tetrahydroquinoline Derivatives

  • 1-tert-Butyl-6-cyano-1,2,3,4-tetrahydroquinoline: Exhibits intramolecular charge transfer properties but lacks reported ocular activity .
  • 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Structural similarity (91% to MC4) but reduced potency due to steric effects of the 2-methyl group .
  • Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Isoquinoline derivative with unclear pharmacological overlap; primarily used in synthetic chemistry .

Biologische Aktivität

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) is a fluorinated derivative of tetrahydroquinoline that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H14FN, with a molecular weight of 183.24 g/mol. The compound is synthesized through various methods, including cascade reactions involving ethyl cyanoacetate and aldehydes. These methods have been optimized to yield high purity and efficiency in producing tetrahydroquinoline derivatives .

The biological activity of MC4 is attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors. This can lead to inhibitory or modulatory effects on biological pathways. The compound has shown potential in several areas:

  • Ocular Hypotensive Action : MC4 has demonstrated significant ocular hypotensive effects in animal models. Studies indicate that topical administration leads to a 33% reduction in intraocular pressure (IOP), which is crucial for developing treatments for glaucoma .
  • Antimicrobial Properties : Research has highlighted the compound's potential as an antimicrobial agent, making it a candidate for further exploration in treating infections.
  • Neuroscience Applications : MC4 has been studied for its effects on nitric oxide synthase (NOS) inhibition, showing promise in managing neuropathic pain conditions .

Ocular Pharmacokinetics

A study evaluating the ocular pharmacokinetics of MC4 revealed that its physicochemical properties allow effective penetration through the cornea to reach the iris-ciliary body. This property is crucial for its therapeutic efficacy in reducing IOP .

Antimicrobial Activity

In vitro studies have demonstrated that MC4 exhibits significant antimicrobial activity against various pathogens. The effectiveness of this compound suggests it could be developed into new antimicrobial therapies.

Nitric Oxide Synthase Inhibition

Research on related tetrahydroquinoline derivatives indicated that certain structural modifications could enhance selectivity and potency against neuronal nitric oxide synthase (nNOS). This finding positions MC4 as a potential candidate for developing treatments targeting neuropathic pain .

Comparative Analysis with Related Compounds

CompoundStructure FeaturesBiological Activity
This compound (MC4) Ethyl and fluorine substituentsOcular hypotensive, antimicrobial
6-Fluoro-1,2,3,4-tetrahydroquinoline Lacks ethyl groupAntimicrobial properties
7-Chloro-1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline Additional chlorine atomPotentially modified biological activity

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, and how does fluorination efficiency vary with different agents?

Methodological Answer: The synthesis typically involves fluorination of a tetrahydroquinoline precursor. Selectfluor and N-fluorobenzenesulfonimide are common fluorinating agents due to their electrophilic fluorine release. Key parameters include inert atmosphere (to prevent side reactions) and controlled temperatures (20–80°C). For example, fluorination at the 6-position can achieve >85% yield using Selectfluor in acetonitrile at 60°C for 12 hours . A comparative analysis of fluorination agents is critical to optimize regioselectivity and purity.

Fluorinating AgentSolventTemperature (°C)Yield (%)
SelectfluorMeCN6087
NFSIDCM2572

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. The fluorine atom at position 6 produces distinct 19F^{19}\text{F}-NMR signals (e.g., δ -120 to -125 ppm). 1H^{1}\text{H}-NMR reveals ethyl group splitting patterns (e.g., triplet for CH3_3 at δ 1.2–1.4 ppm). HRMS confirms molecular weight (C11_{11}H14_{14}FN: calc. 179.11, obs. 179.10) .

Q. How does the ethyl substituent influence the compound’s stability under oxidative conditions?

Methodological Answer: The ethyl group at position 1 enhances steric protection of the nitrogen atom, reducing susceptibility to oxidation. Under acidic KMnO4_4 conditions, oxidation primarily occurs at the saturated ring, forming quinoline derivatives. Comparative studies show that 1-ethyl analogs exhibit 30% slower oxidation rates than 1-methyl analogs due to increased steric hindrance .

Advanced Research Questions

Q. What experimental strategies resolve spectral contradictions in structurally similar derivatives (e.g., 6-fluoro vs. 8-fluoro isomers)?

Methodological Answer: Isomeric ambiguity can be resolved via 2D-Nuclear Overhauser Effect Spectroscopy (NOESY). For example, proximity of the fluorine atom to the ethyl group in 6-fluoro derivatives produces NOE correlations between F and CH2_2 groups, which are absent in 8-fluoro isomers. Computational modeling (DFT) further validates spatial arrangements by comparing theoretical vs. observed 19F^{19}\text{F} chemical shifts .

Q. How does this compound distribute in ocular tissues, and what pharmacokinetic parameters govern its efficacy?

Methodological Answer: In vivo rabbit studies using the "topical infusion" technique show preferential distribution to the iris-ciliary body (biophase), with rank order: cornea > iris-ciliary body > aqueous humor > lens. Pharmacokinetic parameters include:

  • Absorption rate constant (kak_a): 4.1×1044.1 \times 10^{-4} min1^{-1}
  • Elimination half-life (t1/2t_{1/2}): 57.8 min
  • Steady-state volume of distribution (VssV_{ss}): 0.721 mL These metrics correlate with its intraocular pressure reduction efficacy (33% in rabbits) .

Q. What mechanistic insights explain its interaction with NMDA receptors or enzyme targets?

Methodological Answer: The fluorine atom enhances hydrogen-bonding capacity with receptor binding pockets (e.g., NMDA GluN1 subunits). Molecular docking studies suggest the ethyl group stabilizes hydrophobic interactions in the receptor’s allosteric site. Competitive inhibition assays (IC50_{50} = 0.8 µM) and mutagenesis studies on key residues (e.g., Arg523) validate target engagement .

Q. How do substituent modifications (e.g., ethyl vs. methyl) impact structure-activity relationships (SAR) in related analogs?

Methodological Answer: Substituent size and polarity directly modulate lipophilicity (logP\log P) and target affinity. For example:

  • 1-Ethyl-6-fluoro: logP=2.1\log P = 2.1, IC50_{50} = 0.8 µM (NMDA)
  • 1-Methyl-6-fluoro: logP=1.7\log P = 1.7, IC50_{50} = 1.5 µM Ethyl groups improve membrane permeability but may reduce solubility. SAR studies require combinatorial libraries and Free-Wilson analysis to deconvolute substituent effects .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (using Ru-BINAP complexes) achieve enantiomeric excess (>90%). Low-temperature conditions (-20°C) and non-polar solvents (toluene) minimize epimerization. Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) ensures optical purity .

Q. How do fluorination patterns influence metabolic stability in hepatic microsome assays?

Methodological Answer: Fluorine at position 6 reduces cytochrome P450-mediated oxidation. In vitro microsome studies (human, rat) show 6-fluoro derivatives have 50% longer half-lives (t1/2t_{1/2} = 45 min) than non-fluorinated analogs. Deuterium labeling at vulnerable positions (e.g., C-7) further enhances metabolic stability .

Q. What computational methods predict off-target interactions for this compound?

Methodological Answer: Pharmacophore modeling (e.g., Schrödinger Phase) and machine learning (Random Forest classifiers) screen for kinase or GPCR off-targets. Molecular dynamics simulations (100 ns trajectories) assess binding mode stability. Experimental validation via thermal shift assays (TSA) confirms predicted interactions with secondary targets like carbonic anhydrase IX .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.